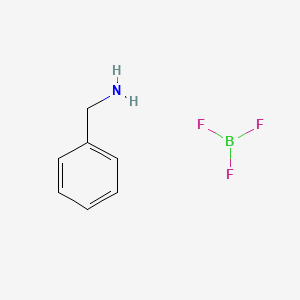

(Benzylamine)trifluoroboron

Description

The exact mass of the compound (Benzylamine)trifluoroboron is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Benzylamine)trifluoroboron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Benzylamine)trifluoroboron including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenylmethanamine;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.BF3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZFHTRSHNGOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061016 | |

| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

696-99-1 | |

| Record name | (Benzenemethanamine)trifluoroboron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzylamine)trifluoroboron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Benzylamine)trifluoroboron discovery and synthesis history

An In-depth Technical Guide on the Discovery and Synthesis of (Benzylamine)trifluoroboron

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzylamine)trifluoroboron, a Lewis acid-base adduct formed from benzylamine and boron trifluoride, is a stable crystalline solid with applications in organic synthesis and materials science. This document provides a comprehensive overview of its discovery, historical context, and detailed synthesis methodologies. It includes a thorough compilation of its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its preparation using boron trifluoride etherate. The underlying principles of its formation and structural characteristics are also discussed.

Introduction and Historical Context

The study of boron-nitrogen compounds has a rich history, dating back to the early 19th century with the discovery of ammonia-trifluoroborane. However, the systematic investigation of amine-borane adducts gained significant momentum in the 20th century, with pioneering work by chemists like Herbert C. Brown.[1] These adducts are formed through the coordination of a Lewis basic amine with a Lewis acidic borane.

(Benzylamine)trifluoroboron is a classic example of such an adduct. In this compound, the lone pair of electrons on the nitrogen atom of benzylamine forms a dative bond with the electron-deficient boron atom of boron trifluoride (BF₃).[2] This interaction satisfies the octet rule for the boron atom, resulting in a stable tetrahedral geometry around it. The formation of this adduct is a thermodynamically favorable and rapid reaction.[3]

Synthesis of (Benzylamine)trifluoroboron

The primary method for synthesizing (benzylamine)trifluoroboron is the direct reaction between benzylamine and boron trifluoride. Due to the hazardous nature of gaseous boron trifluoride, the synthesis is most conveniently and safely carried out using a stabilized liquid precursor, boron trifluoride diethyl etherate (BF₃·OEt₂).

Reaction Principle

The synthesis involves the displacement of the diethyl ether ligand from the boron trifluoride etherate complex by the stronger Lewis base, benzylamine. The reaction proceeds as follows:

C₆H₅CH₂NH₂ + BF₃·OEt₂ → C₆H₅CH₂NH₂·BF₃ + (C₂H₅)₂O

This reaction is typically exothermic and results in the precipitation of the solid (benzylamine)trifluoroboron adduct from the reaction mixture.

Experimental Protocol

The following protocol is adapted from general procedures for the synthesis of N-heterocyclic-BF₃ adducts.[4]

Materials:

-

Benzylamine (C₆H₅CH₂NH₂)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Septum

-

Ice bath

-

Cannula or syringe for liquid transfer

-

Vacuum line

Procedure:

-

In a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve benzylamine (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add boron trifluoride diethyl etherate (1.1 equivalents) dropwise to the stirred solution via syringe.

-

A white precipitate of (benzylamine)trifluoroboron should form upon addition.

-

Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, continuing to stir for an additional 1-2 hours.

-

The resulting solid product can be isolated by filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain pure (benzylamine)trifluoroboron.

Physicochemical and Spectroscopic Data

(Benzylamine)trifluoroboron is typically a white crystalline solid.[5] A summary of its known and estimated physicochemical and spectroscopic properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉BF₃N | [5] |

| Molecular Weight | 174.96 g/mol | [6] |

| Appearance | White crystalline solid or colorless to light yellow oily liquid | [3][7] |

| Melting Point | Not definitively reported; similar adducts melt in the 85-95 °C range. | [2] |

| Boiling Point | 185 °C at 760 mmHg | [8] |

| Density | 1.43 g/cm³ at 20°C | [5] |

| ¹¹B NMR Chemical Shift | Estimated between -1 and +1 ppm (relative to BF₃·OEt₂ at 0 ppm) | [9] |

Note on ¹¹B NMR: The ¹¹B NMR chemical shift is a key indicator of the formation of the tetracoordinate boron center in the adduct. For BF₃ adducts with nitrogen donors, the chemical shift is typically observed in a narrow range around 0 ppm when referenced to external BF₃·OEt₂.

Visualization of Synthesis Workflow

The synthesis of (benzylamine)trifluoroboron from benzylamine and boron trifluoride etherate can be represented by the following workflow diagram.

Caption: Workflow for the synthesis of (benzylamine)trifluoroboron.

Conclusion

(Benzylamine)trifluoroboron is a readily synthesized and stable Lewis acid-base adduct with a well-established chemistry. Its preparation from benzylamine and boron trifluoride etherate provides a safe and efficient route for its production in a laboratory setting. The characterization of this compound, particularly by ¹¹B NMR spectroscopy, confirms the formation of the dative boron-nitrogen bond. This technical guide provides researchers and professionals in drug development and materials science with the essential historical, theoretical, and practical knowledge required for the synthesis and handling of (benzylamine)trifluoroboron.

References

- 1. researchgate.net [researchgate.net]

- 2. Why does boron trifluoride behave as a Lewis acid? - askIITians [askiitians.com]

- 3. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 8. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

(Benzylamine)trifluoroboron (CAS 696-99-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzylamine)trifluoroboron, with CAS number 696-99-1, is a Lewis acid-base adduct formed between benzylamine and boron trifluoride. This white crystalline solid is a versatile reagent in organic chemistry, primarily utilized as a catalyst and as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a compound of interest in various chemical transformations. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on technical details relevant to research and development.

Core Properties

(Benzylamine)trifluoroboron is typically a white to light yellow crystalline solid.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 696-99-1 | [1][2][][4][5][6][7] |

| Molecular Formula | C₇H₉BF₃N | [2][][5] |

| Molecular Weight | 174.96 g/mol | [2][] |

| Appearance | White to light yellow crystalline solid | [1][5] |

| Melting Point | ~135 °C | |

| Boiling Point | 185 °C at 760 mmHg | [2] |

| Density | 1.43 g/cm³ | |

| Solubility | Soluble in organic solvents | [1] |

| Vapor Pressure | 0.713 mmHg at 25 °C | [2] |

Synthesis

The principal method for synthesizing (Benzylamine)trifluoroboron is through the direct reaction of its constituent Lewis acid, boron trifluoride (BF₃), and Lewis base, benzylamine (C₆H₅CH₂NH₂).[1] This reaction is a classic example of Lewis acid-base adduct formation, where the lone pair of electrons on the nitrogen atom of benzylamine is donated to the electron-deficient boron atom of boron trifluoride.[1]

Experimental Protocol: Synthesis via Boron Trifluoride Etherate

A common and more manageable laboratory-scale synthesis involves the use of boron trifluoride etherate (BF₃·OEt₂), which is a stabilized liquid source of BF₃.[1]

Materials:

-

Benzylamine

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve benzylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath with stirring.

-

Add boron trifluoride etherate dropwise to the stirred solution via a dropping funnel.

-

The (Benzylamine)trifluoroboron adduct will precipitate out of the solution as a white solid.

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield pure (Benzylamine)trifluoroboron.

Characterization: The resulting product can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F NMR) and Infrared (IR) spectroscopy to confirm its structure and purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (Benzylamine)trifluoroboron.

Applications

(Benzylamine)trifluoroboron is primarily used as a catalyst in various organic reactions.[1] Its Lewis acidic nature allows it to activate substrates in reactions such as:

-

Esterification

-

Hydrogenation

-

Addition reactions

-

Oxidation reactions[1]

It has also been noted for its use as a pharmaceutical intermediate, although specific examples of its incorporation into final drug products are not widely documented in available literature.[5]

Safety Information

(Benzylamine)trifluoroboron is classified as harmful if swallowed and causes serious eye irritation. It is also considered harmful to aquatic life with long-lasting effects.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H319: Causes serious eye irritation

-

H412: Harmful to aquatic life with long lasting effects

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature that describes the involvement of (Benzylamine)trifluoroboron in specific biological signaling pathways or details its mechanism of action in a biological context. Its primary role is established as a reagent and catalyst in chemical synthesis rather than as a biologically active molecule. Therefore, a diagrammatic representation of a signaling pathway is not applicable to this compound based on current knowledge. The provided diagram illustrates the chemical synthesis workflow, which is the most relevant logical process for this substance.

References

(Benzylamine)trifluoroboron molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of (Benzylamine)trifluoroboron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of (benzylamine)trifluoroboron, a classic example of a Lewis acid-base adduct. This document details the synthesis, structural characteristics, and bonding nature of the compound, supported by experimental and computational insights.

Introduction

(Benzylamine)trifluoroboron, with the chemical formula C₇H₉BF₃N, is a stable adduct formed between the Lewis acid boron trifluoride (BF₃) and the Lewis base benzylamine (C₆H₅CH₂NH₂)[1]. The formation of this complex involves the donation of the lone pair of electrons from the nitrogen atom of benzylamine to the empty p-orbital of the boron atom in boron trifluoride, resulting in the formation of a dative N→B bond[1]. This interaction significantly alters the geometry and electronic properties of both precursor molecules, leading to a stable, tetrahedrally coordinated boron center[1]. Understanding the structure and bonding of this adduct is crucial for its application as a catalyst and reagent in organic synthesis.

Synthesis of (Benzylamine)trifluoroboron

The primary and most direct method for the synthesis of (benzylamine)trifluoroboron is the direct reaction of benzylamine with a boron trifluoride source, typically boron trifluoride etherate (BF₃·OEt₂)[1]. This reaction is a classic Lewis acid-base adduct formation and is generally a high-yielding process.

Experimental Protocol: Synthesis of (Benzylamine)trifluoroboron

The following protocol is a representative procedure for the synthesis of (benzylamine)trifluoroboron.

Materials:

-

Benzylamine (freshly distilled)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Cannula or dropping funnel

Procedure:

-

A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Benzylamine (1.0 equivalent) is dissolved in anhydrous diethyl ether (approximately 0.5 M solution) in the Schlenk flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath with stirring.

-

Boron trifluoride diethyl etherate (1.0 equivalent) is added dropwise to the stirred solution of benzylamine via a cannula or a dropping funnel over a period of 15-20 minutes.

-

Upon addition, a white precipitate of (benzylamine)trifluoroboron typically forms.

-

After the complete addition of BF₃·OEt₂, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for another 1-2 hours.

-

The resulting white solid is collected by filtration under an inert atmosphere, for example, using a Schlenk filter.

-

The collected solid is washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

The product is dried under high vacuum to yield (benzylamine)trifluoroboron as a white crystalline solid[1].

Caption: Formation of the N→B dative bond.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of (benzylamine)trifluoroboron in solution.

NMR Spectroscopy

-

¹H NMR: The formation of the adduct leads to a downfield shift of the protons on the benzylamine moiety, particularly the methylene (-CH₂-) and amine (-NH₂) protons, due to the deshielding effect of the electron-withdrawing BF₃ group.

-

¹¹B NMR: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. In free BF₃, the ¹¹B NMR signal is a sharp singlet. Upon formation of the tetrahedral adduct, the signal shifts significantly and often broadens due to quadrupolar relaxation. The chemical shift for four-coordinate boron in amine adducts typically appears in the range of δ = -5 to +5 ppm.

-

¹⁹F NMR: The fluorine atoms in the BF₃ unit also experience a change in their chemical environment upon adduct formation. A single resonance is expected for the three equivalent fluorine atoms, and its chemical shift will differ from that of free BF₃·OEt₂.

| Nucleus | Free Reagent | Adduct (Typical Range) |

| ¹¹B | BF₃·OEt₂: ~0 ppm | -5 to +5 ppm |

| ¹⁹F | BF₃·OEt₂: ~ -153 ppm | Varies with amine |

Table 2: Typical ¹¹B and ¹⁹F NMR Chemical Shift Ranges.

Experimental Protocol: NMR Characterization

Instrumentation:

-

NMR spectrometer operating at a suitable frequency for ¹H, ¹¹B, and ¹⁹F nuclei (e.g., 400 MHz for ¹H).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the (benzylamine)trifluoroboron adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the solvent is anhydrous to prevent decomposition of the adduct.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹¹B NMR: Acquire a one-dimensional boron spectrum. An external reference such as BF₃·OEt₂ can be used.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

Computational Chemistry Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and bonding of Lewis acid-base adducts. [2]

Computational Methods

DFT calculations can be employed to:

-

Optimize the geometry of the (benzylamine)trifluoroboron adduct to predict bond lengths and angles.

-

Calculate the vibrational frequencies to compare with experimental IR spectra.

-

Determine the bond dissociation energy (BDE) of the N→B dative bond.

-

Analyze the charge distribution (e.g., using Natural Bond Orbital analysis) to quantify the extent of charge transfer from the amine to the BF₃ moiety.

A typical computational workflow for studying the (benzylamine)trifluoroboron adduct is illustrated below.

Workflow for DFT Calculations

References

(Benzylamine)trifluoroboron Lewis acid-base adduct formation

An In-depth Technical Guide on the Formation of the (Benzylamine)trifluoroboron Lewis Acid-Base Adduct

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the (benzylamine)trifluoroboron adduct, a classic example of a Lewis acid-base complex. The formation of this adduct involves the reaction between the Lewis acid, boron trifluoride (BF₃), and the Lewis base, benzylamine. This document details the core principles of its synthesis, presents key quantitative data, outlines detailed experimental protocols, and discusses its relevance within the field of drug development. The guide is intended to be a practical resource for professionals in chemistry and pharmaceuticals, offering both foundational knowledge and actionable experimental details.

Introduction to Lewis Acid-Base Adducts

A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. When these two species react, they can form a single, larger molecule known as a Lewis acid-base adduct (or complex)[1]. This process involves the formation of a coordinate covalent bond, where one reactant provides both electrons for the new bond[2].

The (benzylamine)trifluoroboron adduct (C₇H₉BF₃N) is a well-characterized example of this interaction. It is formed from the potent Lewis acid boron trifluoride (BF₃) and the nitrogen-based Lewis base benzylamine (C₆H₅CH₂NH₂)[2]. In this adduct, the lone pair of electrons on the nitrogen atom of benzylamine is donated to the electron-deficient boron atom of BF₃, creating a stable N→B dative bond[2]. This adduct serves as an excellent model for understanding the properties and reactivity of boron trifluoride-amine complexes[2].

Synthesis and Mechanism

The primary and most direct method for synthesizing (benzylamine)trifluoroboron is through the direct combination of its constituent components[2]. The reaction is thermodynamically favorable and rapid, typically not requiring any catalytic enhancement due to the strong affinity between the reactants[2].

Mechanism: The formation of the adduct proceeds via a classic Lewis acid-base interaction. The nitrogen atom in benzylamine possesses a non-bonding electron pair, which it donates to the empty p-orbital of the boron atom in boron trifluoride[2]. This electron donation results in the formation of the stable dative bond, completing the octet of the boron atom and neutralizing the formal charges.

Frequently, a stabilized source of boron trifluoride is used, such as boron trifluoride etherate (BF₃·OEt₂). In this case, the synthesis involves the displacement of the diethyl ether ligand by benzylamine, which is a stronger Lewis base[2]. This approach allows the reaction to be conducted under standard laboratory conditions without the need for specialized gas-handling equipment[2].

Quantitative Data

The following tables summarize the key physical, chemical, and thermodynamic properties of the (benzylamine)trifluoroboron adduct and its constituents.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Compound Formula | C₇H₉BF₃N | [3] |

| Molecular Weight | 174.96 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 185°C at 760 mmHg | [3] |

| Vapor Pressure | 0.713 mmHg at 25°C | [3] |

| Density | 1.43 g/cm³ at 20°C | [4] |

| Flash Point | 60°C | [3] |

| CAS Number | 696-99-1 | [5] |

| Acute Toxicity (LD50, Oral, Rat) | 1052 mg/kg | [6] |

Table 2: Enthalpies of Adduct Formation with BF₃

| Lewis Base | −ΔH (kJ·mol⁻¹) Experimental in DCM | −ΔH (kJ·mol⁻¹) Calculated (Gas-phase, G4*) | Reference |

| Trimethylamine | 139.5 ± 1.8 | 126.4 | [8] |

| Pyridine | 128.1 ± 0.5 | 100.4 | [8] |

| Acetonitrile | 60.4 ± 0.5 | 32.3 | [8] |

| Tetrahydrofuran | 90.4 ± 0.3 | 74.8 | [8] |

| Acetone | 76.0 ± 0.2 | 54.2 | [8] |

| Ethyl acetate | 75.6 ± 0.3 | 55.9 | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of (benzylamine)trifluoroboron.

Synthesis of (Benzylamine)trifluoroboron

This protocol describes the synthesis via the displacement of diethyl ether from boron trifluoride etherate.

Materials and Reagents:

-

Benzylamine (C₆H₅CH₂NH₂)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Ice bath

-

Büchner funnel and filter paper

Workflow Diagram:

Caption: Experimental workflow for adduct synthesis.

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 equiv) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere until the temperature equilibrates to 0°C.

-

Addition of BF₃ Source: Add boron trifluoride diethyl etherate (1.05 equiv) to the dropping funnel. Add the BF₃·OEt₂ dropwise to the stirred benzylamine solution over 30 minutes. The reaction is exothermic.

-

Reaction: A white crystalline solid is expected to precipitate during the addition[9]. After the addition is complete, stir the mixture at 0°C for an additional hour, then remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2-3 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the consumption of the benzylamine starting material[9].

-

Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the solid product with two portions of cold anhydrous hexane to remove any unreacted starting materials or soluble impurities. Dry the product under vacuum to yield pure (benzylamine)trifluoroboron.

Characterization

The identity and purity of the synthesized adduct should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are invaluable for characterizing the adduct. The chemical shift of the boron nucleus in ¹¹B NMR is particularly sensitive to its coordination environment and can confirm the formation of the N→B bond[2].

-

Mass Spectrometry (MS): To confirm the molecular weight of the adduct.

-

Melting Point (M.P.) Analysis: To assess the purity of the crystalline product.

Visualization of the Adduct Formation

The following diagram illustrates the core chemical transformation in the formation of the (benzylamine)trifluoroboron adduct.

Caption: Formation of the N→B dative bond.

Applications in Drug Development

Boron-containing compounds and Lewis acids like BF₃ play a significant role in modern medicinal chemistry and drug development.

-

Catalysis in Pharmaceutical Synthesis: Boron trifluoride and its complexes are powerful Lewis acid catalysts used to enhance reaction rates and improve yields in the synthesis of various pharmaceutical compounds, including antibiotics and vitamins[10]. The (benzylamine)trifluoroboron adduct itself can serve as a catalyst in certain organic reactions[2].

-

Boron in Medicinal Chemistry: The incorporation of boron into drug candidates is a growing field. The unique properties of boron, such as its electrophilicity and ability to form stable covalent bonds, have been exploited to design potent enzyme inhibitors[11]. The FDA-approved drug Bortezomib (Velcade), a boronic acid-containing proteasome inhibitor, highlights the therapeutic potential of organoboron compounds[11].

-

Role of Fluorine: The trifluoro- moiety (BF₃) is also significant. Incorporating fluorine or trifluoromethyl (-CF₃) groups is a crucial strategy in modern drug design. These groups can enhance a compound's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile[12].

References

- 1. Illustrated Glossary of Organic Chemistry - Lewis acid-base adduct (Lewis acid-base complex) [chem.ucla.edu]

- 2. (Benzylamine)trifluoroboron | 696-99-1 | Benchchem [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. (benzylamine)trifluoroboron CAS#: 696-99-1 [m.chemicalbook.com]

- 5. Benzylamine Trifluoroboron China Manufacturers & Suppliers & Factory [tianfuchem.com]

- 6. (benzylamine)trifluoroboron | CAS#:696-99-1 | Chemsrc [chemsrc.com]

- 7. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Boron Trifluoride Used In Pharmaceutical Industry, BF3 For Pharmaceutical Industry | Heyi Gas [heyigasglobal.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jelsciences.com [jelsciences.com]

A Comprehensive Technical Guide to the Synthesis of (Benzylamine)trifluoroboron

Abstract

This technical guide provides an in-depth overview of the synthesis of (benzylamine)trifluoroboron, a classic Lewis acid-base adduct. The primary synthetic route involves the direct reaction between benzylamine and a boron trifluoride source, typically boron trifluoride etherate (BF₃·OEt₂), which is more manageable than gaseous boron trifluoride.[1] This document furnishes detailed experimental protocols, summarizes key quantitative data, and outlines the necessary safety precautions for handling the involved reagents. The formation of the stable N→B dative bond is a thermodynamically favorable and rapid reaction that does not require catalysis.[1] The resulting product, (benzylamine)trifluoroboron, is a valuable reagent and catalyst in various organic transformations.[1][2]

Introduction to (Benzylamine)trifluoroboron

(Benzylamine)trifluoroboron (C₇H₉BF₃N) is a well-characterized organoboron compound formed from the reaction of the Lewis base benzylamine with the Lewis acid boron trifluoride.[1] In this adduct, the nitrogen atom of benzylamine donates its lone pair of electrons to the electron-deficient boron atom of BF₃, forming a stable, tetrahedral coordinate covalent bond (N→B).[1][3][4] The compound typically presents as a white crystalline solid, although it has also been described as a colorless to light yellow oily liquid.[1][2][5][6] Its utility spans various organic reactions, including hydrogenations and additions, where it can function as a catalyst.[1][2]

Synthesis Pathway and Mechanism

The synthesis is a direct and efficient Lewis acid-base adduct formation.[1] The reaction is highly favorable and proceeds rapidly upon mixing the components.

-

Lewis Base: Benzylamine (C₆H₅CH₂NH₂)

-

Lewis Acid: Boron Trifluoride (BF₃)

For practical laboratory synthesis, the highly toxic and difficult-to-handle gaseous BF₃ is often replaced by its stabilized liquid complex, boron trifluoride diethyl etherate (BF₃·OEt₂).[1] In this process, the stronger Lewis base, benzylamine, displaces the diethyl ether ligand to form the more stable amine adduct.[1]

The reaction is as follows: C₆H₅CH₂NH₂ + BF₃·OEt₂ → C₆H₅CH₂NH₂·BF₃ + Et₂O

Data Summary

All relevant quantitative and qualitative data for the key compound are summarized in the tables below for ease of reference.

Table 1: Physical and Chemical Properties of (Benzylamine)trifluoroboron

| Property | Value | Reference(s) |

| CAS Number | 696-99-1 | [5][6][7][8] |

| Molecular Formula | C₇H₉BF₃N | [2][6][8] |

| Molecular Weight | 174.96 g/mol | [6][8] |

| Appearance | White crystalline solid | [5][6] |

| Alternate Appearance | Colorless to light yellow oily liquid | [1][2] |

| Density | 1.43 g/cm³ (at 20°C) | [6] |

| Storage Temperature | 2-8°C | [6] |

Table 2: Safety Information

| Reagent | Hazard Statements | Precautionary Statements |

| (Benzylamine)trifluoroboron | Strong acidic substance.[2] | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Experimental Protocol

The following protocol details a representative procedure for the synthesis of (benzylamine)trifluoroboron using boron trifluoride diethyl etherate.

Materials:

-

Benzylamine (C₆H₅CH₂NH₂)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a magnetic stir bar

-

Septum and Nitrogen/Argon inlet

-

Syringes

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation: Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet to ensure an inert atmosphere.

-

Dissolution of Amine: Add benzylamine (e.g., 10.7 g, 100 mmol) to the flask. Dissolve it in 100 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

-

Addition of BF₃ Source: While stirring vigorously, add boron trifluoride diethyl etherate (e.g., 14.2 g or 12.6 mL, 100 mmol) dropwise via syringe over 20-30 minutes. The reaction is exothermic, and slow addition is necessary to control the temperature.

-

Reaction and Precipitation: The formation of the adduct is typically rapid, and a white precipitate of (benzylamine)trifluoroboron should form during the addition.[1]

-

Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure the reaction goes to completion.

-

Isolation: Collect the white solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous dichloromethane or diethyl ether to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the product under vacuum to yield pure (benzylamine)trifluoroboron.

Synthesis Workflow Diagram

The logical flow of the synthesis, from reactants to the final product, is illustrated below.

Caption: Workflow for the synthesis of (benzylamine)trifluoroboron.

Characterization Methods

Confirmation of the product's identity and purity is crucial. The formation of the N→B dative bond can be thoroughly analyzed using various spectroscopic methods.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹¹B NMR: This is a highly sensitive technique for observing the coordination environment of the boron atom. The chemical shift of the boron nucleus changes significantly upon adduct formation, providing clear evidence of the N→B bond.[1]

-

¹H NMR & ¹³C NMR: Used to confirm the integrity of the benzylamine structure within the complex.

-

¹⁹F NMR: Useful for observing the fluorine atoms attached to the boron center.

-

-

Infrared (IR) Spectroscopy: Can be used to observe changes in the N-H stretching frequencies of the amine and the appearance of new bands corresponding to the B-N and B-F bonds in the adduct.

-

Melting Point Analysis: A sharp melting point range can indicate the purity of the crystalline product.

Disclaimer: This document is intended for informational purposes for trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety measures and personal protective equipment.

References

- 1. (Benzylamine)trifluoroboron | 696-99-1 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Solved The reaction we are studying is the formation of an | Chegg.com [chegg.com]

- 5. Page loading... [guidechem.com]

- 6. (benzylamine)trifluoroboron CAS#: 696-99-1 [m.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Benzylamine Trifluoroboron China Manufacturers & Suppliers & Factory [tianfuchem.com]

An In-Depth Technical Guide to (Benzylamine)trifluoroboron for Researchers and Drug Development Professionals

An authoritative overview of the physical, chemical, and catalytic properties of (Benzylamine)trifluoroboron, this guide serves as a comprehensive resource for scientists and professionals in drug development. This document details the compound's characteristics, synthesis, and applications, with a focus on its emerging role in the synthesis of complex organic molecules.

Core Physical and Chemical Properties

(Benzylamine)trifluoroboron, a Lewis acid-base adduct of benzylamine and boron trifluoride, presents as a white crystalline solid or a colorless to light yellow oily liquid.[1] This compound is noted for its utility as a catalyst in a variety of organic reactions.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 696-99-1 | [2][3][4] |

| Molecular Formula | C₇H₉BF₃N | [2] |

| Molecular Weight | 174.96 g/mol | [2] |

| Appearance | White crystalline solid or colorless to light yellow oily liquid | [1] |

| Boiling Point | 185 °C at 760 mmHg | [2] |

| Density | 1.43 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 0.713 mmHg at 25 °C | [2] |

| Melting Point | Not available | [2] |

| Solubility | Soluble in organic solvents; insoluble in water. | [1][2] |

Synthesis and Experimental Protocol

The synthesis of (Benzylamine)trifluoroboron is typically achieved through the direct reaction of benzylamine with boron trifluoride, often in the form of a more manageable complex like boron trifluoride diethyl etherate. This straightforward acid-base reaction forms the stable adduct.

General Experimental Protocol:

A generalized procedure for the synthesis of amine-BF₃ adducts, adapted from protocols for similar compounds, is as follows:

Materials:

-

Benzylamine

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether (or another suitable anhydrous solvent)

-

Schlenk flask or a three-necked round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, dissolve benzylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether to the stirred benzylamine solution via a dropping funnel over a period of 30-60 minutes.

-

A precipitate of (Benzylamine)trifluoroboron will form upon addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Collect the solid product by filtration under an inert atmosphere.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure (Benzylamine)trifluoroboron.

Note: This is a generalized protocol. The specific quantities of reagents and solvent, as well as reaction times and temperatures, may need to be optimized for specific applications and scales.

Spectroscopic Characterization

The structure and purity of (Benzylamine)trifluoroboron are typically confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum will show characteristic shifts for the benzyl and amine protons, which will be different from those of free benzylamine due to the coordination with BF₃.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

¹¹B NMR: The boron NMR spectrum is particularly useful for confirming the formation of the adduct, with a characteristic chemical shift for the tetracoordinated boron atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the three fluorine atoms attached to the boron.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, and B-F bonds within the molecule.

Applications in Drug Development and Organic Synthesis

(Benzylamine)trifluoroboron serves as a versatile catalyst and reagent in organic synthesis, with potential applications in the development of pharmaceutical compounds.[8][9] Boron trifluoride and its amine complexes are known to catalyze a wide range of reactions, including the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.[9][10]

Catalytic Role in Heterocycle Synthesis

Lewis acids like (Benzylamine)trifluoroboron can activate substrates and promote cyclization reactions to form various heterocyclic systems. For instance, it can be employed in reactions leading to the formation of substituted pyridines, quinolines, and other nitrogen-containing ring systems that are core structures in numerous bioactive molecules.

Below is a conceptual workflow for the synthesis of a substituted dihydropyridine, a scaffold found in various cardiovascular drugs, using a Lewis acid catalyst like (Benzylamine)trifluoroboron.

Caption: Conceptual workflow for the synthesis of a dihydropyridine scaffold.

Logical Relationship in Catalysis

The catalytic activity of (Benzylamine)trifluoroboron in promoting organic reactions stems from the Lewis acidic nature of the boron center. The following diagram illustrates the logical relationship in its catalytic cycle.

Caption: Logical flow of the catalytic action of (Benzylamine)trifluoroboron.

Safety and Handling

(Benzylamine)trifluoroboron is a chemical that should be handled with care in a laboratory setting. It is harmful if swallowed and may cause skin and eye irritation.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

(Benzylamine)trifluoroboron is a valuable reagent and catalyst with significant potential in organic synthesis and, by extension, in drug discovery and development. Its ease of synthesis and handling compared to gaseous boron trifluoride makes it an attractive alternative for various chemical transformations. Further research into its catalytic applications is likely to uncover new and efficient pathways for the synthesis of complex, biologically active molecules, solidifying its role as a key tool for medicinal chemists.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. americanelements.com [americanelements.com]

- 3. (benzylamine)trifluoroboron | CAS#:696-99-1 | Chemsrc [chemsrc.com]

- 4. (benzylamine)trifluoroboron CAS#: 696-99-1 [m.chemicalbook.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]

- 7. Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron Trifluoride Used In Pharmaceutical Industry, BF3 For Pharmaceutical Industry | Heyi Gas [heyigasglobal.com]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of (Benzylamine)trifluoroboron

For Researchers, Scientists, and Drug Development Professionals

(Benzylamine)trifluoroboron , a versatile reagent in organic synthesis, demands careful handling and storage to ensure its integrity and prevent hazardous situations. This guide provides a comprehensive overview of its stability profile and recommended storage conditions, drawing from available safety and technical data.

Chemical and Physical Properties

(Benzylamine)trifluoroboron, also known as Benzylamine-boron trifluoride complex, is a white to yellowish crystalline solid.[1][2] It is a Lewis acid-base adduct formed between benzylamine and boron trifluoride. This interaction significantly modifies the chemical and physical properties of both parent molecules.[3]

Table 1: Physical and Chemical Properties of (Benzylamine)trifluoroboron

| Property | Value | Source(s) |

| CAS Number | 696-99-1 | [4][5] |

| Molecular Formula | C7H9BF3N | [4] |

| Molecular Weight | 174.96 g/mol | [6] |

| Appearance | White to yellowish crystal/solid | [1][2] |

| Melting Point | Approximately 135 °C | [7] |

| Density | 1.43 g/cm³ at 20 °C | [7] |

| Flash Point | 60 °C | [2] |

Stability Profile

(Benzylamine)trifluoroboron is generally stable under recommended storage conditions.[8] However, its stability is compromised by exposure to air, moisture, heat, and incompatible materials.

2.1. Thermal Stability

The thermal stability of amine-BF₃ adducts can be influenced by the structure of the amine.[3] For (benzylamine)trifluoroboron, elevated temperatures should be avoided to prevent decomposition.[3][8] Studies on epoxy resins cured with BF₃·benzylamine complex have indicated that the resulting materials exhibit higher thermal resistance compared to those cured with aliphatic amines, suggesting a degree of thermal stability imparted by the complex.[3]

2.2. Sensitivity to Air and Moisture

The compound is reported to be air-sensitive.[8] Boron trifluoride and its adducts can react with water. Boron trifluoride itself hydrolyzes in the presence of moisture to form boric acid and fluoroboric acid, and in moist air, it can form white fumes.[9][10] Upon contact with water or steam, (benzylamine)trifluoroboron may produce toxic and corrosive fumes, likely including hydrogen fluoride.[10] Therefore, protection from atmospheric moisture is critical.

2.3. Incompatible Materials

To maintain the stability of (benzylamine)trifluoroboron, contact with the following should be avoided:

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality of (benzylamine)trifluoroboron and ensuring laboratory safety.

Table 2: Recommended Storage and Handling of (Benzylamine)trifluoroboron

| Condition | Recommendation | Source(s) |

| General Storage | Store in a cool, dry, and well-ventilated area. | [7][8] |

| Container | Keep container tightly closed. | [7][8] |

| Temperature | Recommended storage temperature is 2-8°C. | [8][11] |

| Atmosphere | Store under an inert atmosphere, such as Argon, due to air sensitivity. | [8] |

| Light | For solutions (e.g., 10% in ethanol), protect from sunlight. | [12] |

| Handling | Use in a well-ventilated place. Avoid formation of dust. | [7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [4][5][7] |

Experimental Considerations

Caption: A generalized workflow for assessing the stability of a chemical compound under various stress conditions.

Logical Flow for Handling and Storage Decisions

The decision-making process for the safe and effective use of (benzylamine)trifluoroboron should follow a logical progression from receipt of the material to its final use or disposal.

Caption: A decision tree outlining the key steps for the safe handling and storage of (benzylamine)trifluoroboron from receipt to use.

References

- 1. Page loading... [guidechem.com]

- 2. (benzylamine)trifluoroboron - Safety Data Sheet [chemicalbook.com]

- 3. (Benzylamine)trifluoroboron | 696-99-1 | Benchchem [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemos.de [chemos.de]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 10. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (benzylamine)trifluoroboron CAS#: 696-99-1 [m.chemicalbook.com]

- 12. chemos.de [chemos.de]

Safety Precautions for Handling (Benzylamine)trifluoroboron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and use of (Benzylamine)trifluoroboron. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

(Benzylamine)trifluoroboron is a chemical compound that requires careful handling due to its potential health and environmental hazards.

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2][3]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3, H412: Harmful to aquatic life with long lasting effects.[1][2][3]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include avoiding ingestion, contact with eyes, and release to the environment, as well as wearing appropriate personal protective equipment.[1][2][4]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₉BF₃N |

| Molecular Weight | 174.96 g/mol |

| Appearance | Colorless to light yellow oily liquid |

| CAS Number | 696-99-1 |

| Density | 1.43 g/cm³ at 20°C |

| Vapor Pressure | 0 Pa at 25°C |

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1052 mg/kg |

| LC100 | Danio rerio (Zebrafish) | - | > 100 mg/L (96 h) |

| LC50 | Daphnia magna | - | 66.5 mg/L (48 h) |

| EC50 | Desmodesmus subspicatus (Green algae) | - | 24.343 mg/L (72 h) |

| EC50 | Activated sludge | - | 5850 mg/L (5 min) |

Safe Handling and Storage

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure that emergency eye wash stations and safety showers are readily accessible.[8]

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] For extensive handling, consider fire/flame resistant and impervious clothing.[2]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a full-face respirator with an appropriate cartridge.[2]

4.3. Handling Procedures:

-

Do not eat, drink, or smoke in the work area.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[1][2]

4.4. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong acids.[9]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling (Benzylamine)trifluoroboron in a laboratory setting.

Caption: Workflow for Safe Handling of (Benzylamine)trifluoroboron.

Emergency Procedures

6.1. Spills:

-

Evacuate the area.

-

Avoid dust formation.[4]

-

Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

-

Prevent the chemical from entering drains.[4]

6.2. First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2][4]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1][2][4]

6.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be disposed of at an appropriate treatment and disposal facility.[2][4] Avoid release to the environment.[1][2][4]

Conclusion

(Benzylamine)trifluoroboron is a valuable reagent in research and development. However, its safe use is predicated on a thorough understanding of its hazards and the strict implementation of safety protocols. This guide provides the necessary information to handle this compound responsibly, minimizing risks to personnel and the environment. Always consult the most recent Safety Data Sheet before use.

References

- 1. chemos.de [chemos.de]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. (benzylamine)trifluoroboron CAS#: 696-99-1 [m.chemicalbook.com]

- 7. (benzylamine)trifluoroboron | CAS#:696-99-1 | Chemsrc [chemsrc.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Solubility of (Benzylamine)trifluoroboron in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzylamine)trifluoroboron, a Lewis acid-base adduct of benzylamine and boron trifluoride, is a compound of significant interest in various chemical applications, most notably as a latent catalytic curing agent for epoxy resins. The physical properties of this compound, particularly its solubility in organic solvents, are critical for its effective application in synthesis, formulation, and material science. This technical guide provides a comprehensive overview of the known solubility characteristics of (benzylamine)trifluoroboron, outlines a general experimental protocol for determining its solubility, and presents visual workflows to aid in experimental design.

While specific quantitative solubility data for (benzylamine)trifluoroboron is not extensively documented in publicly available literature, this guide consolidates qualitative information and provides a framework for its empirical determination. The compound is generally described as a white crystalline solid, although it can also appear as a colorless to light yellow oily liquid, and it is known to be soluble in various organic solvents.[1][2]

Qualitative Solubility Data

The synthesis and application of (benzylamine)trifluoroboron involve its dissolution in various organic media. The following table summarizes the qualitative solubility and role of different organic solvents as identified in the literature.

| Solvent | Qualitative Solubility / Role in Synthesis |

| Dichloromethane | Mentioned as a suitable solvent for synthesis and studies of adduct formation.[3][4] |

| Acetonitrile | Used as a reaction medium for the synthesis of boron trifluoride adducts.[1] |

| Ethanol | A 10% solution of (benzylamine)trifluoroboron in ethanol is commercially available, indicating good solubility. |

| Petroleum Ether | Utilized as a reaction medium in the synthesis of related boron trifluoride complexes.[1] |

| Ethyl Acetate | Employed as a reaction medium for the synthesis of boron trifluoride adducts.[1] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of a solid organic compound like (benzylamine)trifluoroboron in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1 Materials and Equipment

-

(Benzylamine)trifluoroboron (purified)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath or shaker with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or NMR)

3.2 Procedure

-

Sample Preparation: Accurately weigh an excess amount of (benzylamine)trifluoroboron and add it to a series of scintillation vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the aliquot using a syringe filter to remove any suspended solid particles.

-

Quantification:

-

Accurately dilute the filtered aliquot with a known volume of the solvent.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of (benzylamine)trifluoroboron.

-

Alternatively, for NMR quantification, a known amount of an internal standard can be added to a specific volume of the filtered saturated solution before analysis.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the dilution factor.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing Experimental and Synthetic Workflows

4.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of (Benzylamine)trifluoroboron.

4.2 Synthesis of (Benzylamine)trifluoroboron

The primary synthetic route to (benzylamine)trifluoroboron is the direct reaction between benzylamine and boron trifluoride, a classic Lewis acid-base adduct formation.

Caption: Synthesis of (Benzylamine)trifluoroboron via Lewis acid-base reaction.

Conclusion

While quantitative solubility data for (benzylamine)trifluoroboron remains a gap in the current literature, qualitative evidence strongly suggests its solubility in a range of common organic solvents, which is essential for its role in various chemical processes. The provided general experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific applications and solvent systems. Understanding and quantifying the solubility of (benzylamine)trifluoroboron is a critical step in optimizing reaction conditions, formulating stable solutions, and ultimately enhancing its utility in scientific and industrial settings.

References

- 1. (Benzylamine)trifluoroboron | 696-99-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

Theoretical studies on (Benzylamine)trifluoroboron structure

An In-Depth Technical Guide on the Theoretical Analysis of (Benzylamine)trifluoroboron Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the structure, stability, and properties of the (benzylamine)trifluoroboron complex. This Lewis acid-base adduct, formed from the reaction of benzylamine and boron trifluoride, serves as a significant model for understanding dative bonding and has applications in catalysis and materials science. This document outlines the computational protocols, presents representative data, and illustrates the logical workflow for such theoretical investigations.

Introduction to (Benzylamine)trifluoroboron

(Benzylamine)trifluoroboron, with the chemical formula C₇H₉BF₃N, is a well-characterized adduct formed by the donation of the lone pair of electrons from the nitrogen atom of benzylamine to the empty p-orbital of the boron atom in boron trifluoride (BF₃)[1]. This interaction results in the formation of a dative N→B bond, a fundamental concept in coordination chemistry[1]. The formation of this bond induces significant geometrical changes in the constituent molecules. In its free state, BF₃ is trigonal planar with F-B-F bond angles of 120°. Upon adduct formation, the geometry around the boron atom becomes tetrahedral, with the F-B-F bond angles adjusting to approximately 109.5°[1].

Theoretical studies, primarily using quantum chemical methods, are essential for elucidating the electronic structure, energetics of formation, and vibrational properties of this complex. These computational approaches provide insights that complement experimental techniques like X-ray diffraction and NMR spectroscopy[1].

Theoretical and Computational Methodologies

The theoretical investigation of Lewis acid-base adducts like (benzylamine)trifluoroboron relies on a variety of established quantum chemistry methods. Density Functional Theory (DFT) is a widely used and robust method for these systems, offering a good balance between computational cost and accuracy[1]. For more precise energetic and structural analysis, higher-level ab initio methods are employed.

Detailed Computational Protocol

A typical theoretical study on the (benzylamine)trifluoroboron structure follows a rigorous, multi-step protocol to ensure the accuracy and reliability of the results.

1. Initial Structure Generation:

-

The initial 3D coordinates for benzylamine and boron trifluoride are generated using molecular modeling software.

-

The two molecules are positioned in proximity, with the nitrogen atom of benzylamine oriented towards the boron atom of BF₃ to facilitate the formation of the N-B dative bond.

2. Geometry Optimization:

-

Method: Density Functional Theory (DFT) is commonly the method of choice. The B3LYP hybrid functional is a popular and reliable option for organic and coordination compounds. Other functionals such as PBE0 or the M06 suite may also be used for improved accuracy[2].

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), or a correlation-consistent basis set, like cc-pVTZ, is employed to provide a flexible description of the electron distribution[2]. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and polarization functions (d,p) are critical for describing the dative bond.

-

Procedure: The geometry of the (benzylamine)trifluoroboron complex is optimized without any symmetry constraints to find the lowest energy conformation. The optimization process is considered complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

3. Vibrational Frequency Analysis:

-

Purpose: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Verification: This analysis serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.

-

To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data. Key vibrational modes, such as the N-B stretch, provide direct evidence of adduct formation.

-

4. High-Accuracy Single-Point Energy Calculation:

-

Purpose: To obtain a more accurate value for the binding energy and enthalpy of formation, single-point energy calculations are often performed on the DFT-optimized geometries using more sophisticated ab initio methods.

-

Methods: Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are frequently used[1]. These methods provide a more accurate treatment of electron correlation.

-

Basis Set: A larger basis set, such as aug-cc-pVTZ, is typically used for these calculations to approach the complete basis set (CBS) limit.

5. Population and Bonding Analysis:

-

Natural Bond Orbital (NBO) Analysis: This analysis is performed to investigate the nature of the N→B dative bond, calculate the net charge transfer from the Lewis base (benzylamine) to the Lewis acid (BF₃), and quantify orbital interactions.

-

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the properties of the bond critical points (BCPs), providing further insight into the nature and strength of the chemical bonds within the complex.

Quantitative Data and Structural Parameters

Calculated Structural Parameters for F₃B-NH₃

The following table summarizes typical calculated geometric parameters for the F₃B-NH₃ adduct, optimized at the B3LYP/6-311++G(d,p) level of theory, and compares them with the parameters of the free monomers.

| Parameter | Molecule | Calculated Value |

| Bond Length (Å) | ||

| B-N | F₃B-NH₃ Adduct | 1.675 |

| B-F | F₃B-NH₃ Adduct | 1.384 |

| Free BF₃ | 1.309 | |

| N-H | F₃B-NH₃ Adduct | 1.018 |

| Free NH₃ | 1.012 | |

| **Bond Angle (°) ** | ||

| F-B-F | F₃B-NH₃ Adduct | 107.8 |

| Free BF₃ | 120.0 | |

| F-B-N | F₃B-NH₃ Adduct | 111.1 |

| H-N-H | F₃B-NH₃ Adduct | 106.1 |

| Free NH₃ | 106.7 |

Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.

Calculated Energetics and Vibrational Frequencies for F₃B-NH₃

The stability of the adduct is quantified by its binding energy and key vibrational modes confirm its structure.

| Parameter | Calculated Value | Description |

| Binding Energy (kcal/mol) | -28.5 | The energy released upon formation of the adduct from its constituent monomers (BF₃ + NH₃ → F₃B-NH₃). Calculated at the CCSD(T)/aug-cc-pVTZ level. |

| Key Vibrational Frequencies (cm⁻¹) | ||

| B-N Stretch | 755 | A new vibrational mode corresponding to the stretching of the newly formed dative bond. |

| BF₃ Symmetric Stretch | 890 | Shifted from the corresponding mode in free BF₃ upon complexation. |

| NH₃ Symmetric Stretch | 3350 | Slightly shifted from the corresponding mode in free NH₃. |

Note: All frequencies are calculated at the B3LYP/6-311++G(d,p) level and are unscaled.

Visualized Workflow of Theoretical Analysis

The logical flow of a computational study on (benzylamine)trifluoroboron can be visualized as a sequence of steps, from the initial hypothesis to the final analysis and comparison with experimental data.

Caption: Logical workflow for the theoretical study of a molecular complex.

This whitepaper provides a foundational guide for researchers interested in the computational analysis of the (benzylamine)trifluoroboron structure. By following the detailed protocols and leveraging the powerful predictive capabilities of quantum chemistry, scientists can gain deep insights into the nature of bonding and reactivity in this and related Lewis acid-base adducts.

References

Methodological & Application

Application Notes and Protocols for (Benzylamine)trifluoroboron and Related Boron Trifluoride Catalysts in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzylamine)trifluoroboron, an adduct of benzylamine and the potent Lewis acid boron trifluoride (BF₃), represents a stable and handleable form of a boron-based Lewis acid. While specific, detailed catalytic applications of the isolated (benzylamine)trifluoroboron adduct are not extensively documented in peer-reviewed literature, its catalytic activity can be inferred from the well-established and vast applications of other boron trifluoride complexes, most notably boron trifluoride diethyl etherate (BF₃·OEt₂). The primary role of the amine in such adducts is to temper the reactivity of BF₃, and in a reaction mixture, the catalytically active species is the Lewis acidic BF₃ unit.

These application notes will therefore focus on the catalytic utility of BF₃, using the widely studied BF₃·OEt₂ as a representative catalyst. The principles, protocols, and data presented are foundational for understanding the potential catalytic applications of (benzylamine)trifluoroboron and other amine-BF₃ adducts in organic synthesis. Boron trifluoride catalysts are instrumental in a variety of transformations, including additions to carbonyls, Friedel-Crafts reactions, and esterifications.[1][2]

Key Catalytic Applications of Boron Trifluoride Complexes

Boron trifluoride complexes are versatile Lewis acid catalysts that activate a wide range of functional groups. Their utility stems from the electron-deficient nature of the boron atom, which can accept a pair of electrons from a Lewis base (e.g., the oxygen of a carbonyl group), thereby enhancing the electrophilicity of the substrate.

1. Addition of Nucleophiles to Carbonyl Compounds

One of the most common applications of BF₃·OEt₂ is to promote the addition of nucleophiles to aldehydes and ketones. A key example is the trifluoromethylation of carbonyls using (trifluoromethyl)trimethylsilane (TMSCF₃). The BF₃ catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the trifluoromethyl anion.

2. Friedel-Crafts and Related Electrophilic Aromatic Substitution Reactions

BF₃·OEt₂ is an effective catalyst for Friedel-Crafts alkylation and acylation reactions, providing a milder alternative to stronger Lewis acids like AlCl₃.[2] It is used to promote the reaction of aromatic compounds with alkylating or acylating agents.

3. Esterification of Carboxylic Acids

Boron trifluoride-based catalysts can facilitate the esterification of carboxylic acids with alcohols. The catalyst activates the carboxylic acid, making it more reactive towards the alcohol nucleophile.

Data Presentation: Representative Catalyzed Reactions

The following tables summarize quantitative data for representative reactions catalyzed by boron trifluoride etherate, which serves as a proxy for the catalytic potential of (benzylamine)trifluoroboron.

Table 1: Trifluoromethylation of Aldehydes and Ketones using TMSCF₃ Catalyzed by BF₃·OEt₂

| Entry | Substrate (Aldehyde/Ketone) | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethan-1-ol | 1-4 | 95 |

| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-ol | 1-4 | 92 |

| 3 | Acetophenone | 2,2,2-Trifluoro-1-phenylethan-1-one | 1-4 | 88 |

| 4 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | 1-4 | 90 |

Data is representative of typical yields for this type of reaction.

Table 2: BF₃·OEt₂ Catalyzed Electrophilic Aromatic Substitution

| Entry | Aromatic Substrate | Electrophile | Product | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Resorcinol | Phenylacetic acid | 1-(2,4-dihydroxyphenyl)-2-phenylethanone | 110 | 0.5 | High Yield |

| 2 | Benzene | Benzoyl Chloride | Benzophenone | RT | 2 | 85 |

| 3 | Toluene | 1-Bromobutane | 4-tert-Butyltoluene | 0 | 1 | 75 |

Data compiled from representative literature procedures.[3]

Experimental Protocols

Protocol 1: General Procedure for the Trifluoromethylation of a Carbonyl Compound

This protocol describes a general method for the trifluoromethylation of aldehydes and ketones using TMSCF₃ as the trifluoromethyl source, promoted by BF₃·OEt₂.[4]

Materials:

-

Aldehyde or ketone substrate (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 equiv.)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 mmol, 0.1 equiv.)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-